![molecular formula C13H12N4O3S2 B5700786 1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as MI-2, and it is synthesized through a complex chemical process. MI-2 has been extensively studied for its biological and physiological effects, and it has been found to have a wide range of applications in scientific research.
Mechanism of Action
MI-2 works by inhibiting the activity of the MALT1 protein, which is involved in the regulation of immune responses. The MALT1 protein plays a crucial role in the activation of T cells, which are important for the immune response against pathogens. MI-2 binds to the active site of the MALT1 protein and prevents its activity, thereby inhibiting the activation of T cells.
Biochemical and Physiological Effects
MI-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MI-2 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. MI-2 has also been found to have immunosuppressive effects, which could be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
MI-2 has several advantages for lab experiments. It is a potent and specific inhibitor of the MALT1 protein, which makes it a useful tool for studying the role of MALT1 in immune responses. Additionally, MI-2 has been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments.
However, there are also limitations to the use of MI-2 in lab experiments. MI-2 is a complex compound that requires a multistep synthesis process, which can be time-consuming and expensive. Additionally, MI-2 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
MI-2 has several potential future directions for scientific research. One potential direction is the development of MI-2 analogs that have improved solubility and potency. Another potential direction is the investigation of MI-2's effects on other proteins involved in immune responses. Additionally, MI-2 could be further studied for its potential applications in the treatment of inflammatory and autoimmune diseases.
Conclusion
In conclusion, MI-2 is a complex chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MI-2 has been extensively studied for its biological and physiological effects, and it has been found to have a wide range of applications in scientific research. MI-2 is a potent inhibitor of the MALT1 protein and has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. MI-2 has several advantages for lab experiments, but there are also limitations to its use. MI-2 has several potential future directions for scientific research, and it could be further studied for its potential applications in the treatment of inflammatory and autoimmune diseases.
Synthesis Methods
The synthesis of MI-2 involves a multistep process that requires several chemical reagents and intermediates. The first step involves the preparation of 1-methyl-1H-indole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-mercapto-1,3-thiazole to form the thiazole amide intermediate. The final step involves the reaction of the thiazole amide intermediate with sulfonamide to form MI-2.
Scientific Research Applications
MI-2 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the MALT1 protein, which is involved in the regulation of immune responses. MI-2 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MI-2 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-methyl-N-(1,3-thiazol-2-ylsulfamoyl)indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-17-8-10(9-4-2-3-5-11(9)17)12(18)15-22(19,20)16-13-14-6-7-21-13/h2-8H,1H3,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWLFFTZIWSFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NS(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.